molecular formula C22H19N5O2S B11000595 5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one

5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one

Cat. No.: B11000595
M. Wt: 417.5 g/mol
InChI Key: OQFYRBZIZQQHLM-UHFFFAOYSA-N
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Description

5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one is a complex organic compound that features multiple functional groups, including a thiazole ring, a pyrrole ring, and a benzimidazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, pyrrole, and benzimidazole intermediates through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and imino groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

    Oxidation: Products include ketones, aldehydes, and carboxylic acids.

    Reduction: Products include primary and secondary amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

    Diagnostics: It can be used in diagnostic assays due to its specific binding properties.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic compounds.

    Polymer Science: The compound can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H19N5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C22H19N5O2S/c1-25-16-9-8-14(10-17(16)26(2)22(25)29)27-11-18(28)19(20(27)23)21-24-15(12-30-21)13-6-4-3-5-7-13/h3-10,12,23,28H,11H2,1-2H3

InChI Key

OQFYRBZIZQQHLM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O)N(C1=O)C

Origin of Product

United States

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